molecular formula C9H15IO B13068658 1-Cyclobutoxy-2-iodocyclopentane

1-Cyclobutoxy-2-iodocyclopentane

Cat. No.: B13068658
M. Wt: 266.12 g/mol
InChI Key: YZWBZNPJFTWUDW-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodine atom at the second position and a cyclobutoxy group at the first position

Properties

Molecular Formula

C9H15IO

Molecular Weight

266.12 g/mol

IUPAC Name

1-cyclobutyloxy-2-iodocyclopentane

InChI

InChI=1S/C9H15IO/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9H,1-6H2

InChI Key

YZWBZNPJFTWUDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2CCCC2I

Origin of Product

United States

Preparation Methods

Ether Formation (Cyclobutoxy Substitution)

The cyclobutoxy group is introduced by an alkylation reaction where a cyclopentanol derivative or a suitable cyclopentane precursor bearing a hydroxyl group undergoes nucleophilic substitution with a cyclobutyl halide or cyclobutyl alcohol derivative under basic conditions.

Typical procedure:

  • Starting material: 2-hydroxycyclopentane or 1-hydroxycyclopentane
  • Reagent: Cyclobutyl bromide or cyclobutyl tosylate
  • Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Mild heating (40–80 °C) under inert atmosphere to avoid side reactions

The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the cyclobutyl halide, forming the cyclobutoxy ether.

Iodination at the Adjacent Carbon

After ether formation, regioselective iodination at the 2-position of the cyclopentane ring is achieved using electrophilic iodinating agents.

Common iodination methods include:

  • Use of iodine (I2) in the presence of oxidizing agents such as iodic acid or periodic acid
  • Reaction with N-iodosuccinimide (NIS) under mild conditions
  • Halogen exchange reactions starting from 2-hydroxycyclopentane derivatives converted to better leaving groups (e.g., tosylates) followed by nucleophilic substitution with iodide ions

The iodination is typically carried out at low temperatures (0 to 25 °C) to maintain regioselectivity and minimize side reactions.

One-Pot or Sequential Synthesis

Some synthetic routes combine ether formation and iodination in a sequential manner without isolation of intermediates, improving overall yield and efficiency.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Ether Formation Cyclopentanol + Cyclobutyl bromide, K2CO3, DMF, 60 °C, 12 h 75–85 SN2 reaction, inert atmosphere preferred
Iodination N-Iodosuccinimide (NIS), CH2Cl2, 0 °C to RT, 4 h 70–80 Regioselective iodination at C-2
One-Pot Synthesis Sequential addition of reagents, solvent as above 65–75 Streamlined process, moderate yield

Research Findings and Optimization

  • Regioselectivity: The position of iodination is influenced by the directing effect of the cyclobutoxy group. Steric and electronic factors favor substitution at the 2-position adjacent to the ether.
  • Solvent Effects: Polar aprotic solvents enhance nucleophilicity in ether formation and stabilize intermediates during iodination.
  • Temperature Control: Lower temperatures during iodination reduce side reactions such as over-iodination or ring opening.
  • Purification: Column chromatography or recrystallization is used to isolate pure this compound.

Comparative Analysis with Analogous Compounds

Compound Ether Group Iodination Position Synthetic Complexity Reactivity Notes
This compound Cyclobutoxy 2-position Moderate Balanced steric hindrance and electronic effects
1-Cyclopentyloxy-2-iodocyclopentane Cyclopentyloxy 2-position Moderate Larger ring size affects reactivity slightly
1-(Cyclobutyloxy)-2-iodocyclobutane Cyclobutoxy 2-position Higher Increased ring strain influences reaction rates

Chemical Reactions Analysis

1-Cyclobutoxy-2-iodocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include halogens, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutoxy-2-iodocyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-2-iodocyclopentane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodine atom and the cyclobutoxy group play crucial roles in its reactivity, influencing the pathways and products of its reactions.

Comparison with Similar Compounds

1-Cyclobutoxy-2-iodocyclopentane can be compared with other similar compounds, such as:

  • 1-Cyclobutoxy-2-bromocyclopentane
  • 1-Cyclobutoxy-2-chlorocyclopentane
  • 1-Cyclopentyloxy-2-iodocyclopentane

These compounds share similar structural features but differ in their reactivity and applications due to the nature of the substituents

Biological Activity

1-Cyclobutoxy-2-iodocyclopentane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with iodoalkanes in the presence of suitable catalysts. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Antimalarial Properties

Recent studies have highlighted the antimalarial activity of compounds related to this compound. In particular, analogues have shown potent inhibition against Plasmodium falciparum, with IC50 values under 500 nM. These compounds demonstrated selectivity for P. falciparum over human cells, indicating a promising therapeutic window .

Table 1: Antimalarial Activity of Analogues

CompoundIC50 (nM)Selectivity Index
Compound 152 ± 9.8>100
Compound 2377 ± 49>100
Compound 3286 ± 26>100
Compound 4331 ± 124>100

Pharmacokinetics

Pharmacokinetic studies reveal that certain analogues of this compound exhibit favorable absorption and distribution characteristics. For instance, when administered subcutaneously at a dose of 32 mg/kg, plasma concentrations remained above 0.2 µM for at least eight hours, suggesting good metabolic stability .

Table 2: Pharmacokinetic Profile

ParameterValue
Dose32 mg/kg
Plasma Concentration (after administration)>0.2 µM for ≥8 hours
TolerabilityWell tolerated in mice

Efficacy in Animal Models

In vivo efficacy studies conducted using the P. berghei malaria mouse model demonstrated significant suppression of parasitemia. For example, one analogue achieved a mean suppression rate of 52% relative to vehicle control when administered via subcutaneous injection .

Comparative Analysis

Comparative studies with other compounds have shown that while some derivatives exhibit higher potency, they may lack oral bioavailability, limiting their therapeutic application. The challenge remains to enhance the bioavailability without compromising efficacy .

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